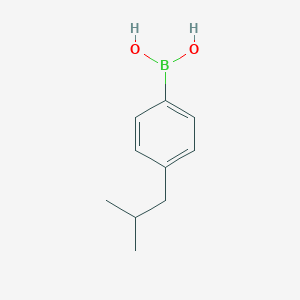

4-Isobutylphenylboronic acid

Cat. No. B156140

Key on ui cas rn:

153624-38-5

M. Wt: 178.04 g/mol

InChI Key: YZSPHVWALUJQNK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05514696

Procedure details

To a suspension of 0.68 g (28.15 mmol) of magnesium turnings in 50 mL of tetrahydrofuran under argon, a crystal of iodine was added and a solution of 4-bromo-isobutylbenzene (6.0 g, 28.15 mmol) in 25 mL of tetrahydrofuran was added at such a rate that a gentle reflux was maintained. The mixture was refluxed for an additional 1 hour, cooled to room temperature and added in portions over 15 min to a solution of trimethylborate (2.93 g, 28.15 mmol) in 50 mL of ether at -78° C. under argon. After 30 min at -78° C., the solution was warmed to room temperature, stirred for 90 minutes and 10% aqueous hydrochloric acid (100 mL) was added. After 10 minutes, the solution was extracted with ether (3×100 mL) and the combined ether extracts were extracted with 1M sodium hydroxide (3×100 mL). The aqueous extracts were acidified with dilute hydrochloric acid to pH 2 and extracted with ether (3×100 mL). The combined ether extracts were washed once with water (100 mL), dried and evaporated to afford 3.5 g of a white solid. Crystallization from ether/hexanes provided 2.3 g (46%) of compound A as a white solid in two crops, m.p. 134°-135° C.

Name

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1.C[O:16][B:17](OC)[O:18]C.Cl>O1CCCC1.CCOCC>[CH2:11]([C:8]1[CH:9]=[CH:10][C:5]([B:17]([OH:18])[OH:16])=[CH:6][CH:7]=1)[CH:12]([CH3:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.68 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CC(C)C

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

2.93 g

|

|

Type

|

reactant

|

|

Smiles

|

COB(OC)OC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 90 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a gentle reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for an additional 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was warmed to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 10 minutes

|

|

Duration

|

10 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution was extracted with ether (3×100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the combined ether extracts were extracted with 1M sodium hydroxide (3×100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (3×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ether extracts were washed once with water (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)C1=CC=C(C=C1)B(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 69.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |